N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
This compound features a complex heterocyclic architecture combining a tetrahydropyrrolo[1,2-a]quinazoline core with a 1,5-dioxo moiety and a 4-methyl substituent. The thiadiazole ring, substituted with a bulky tert-butyl group at position 5, is connected via a carboxamide linkage at the 3a position of the quinazoline system. The (2Z)-configuration of the thiadiazolylidene group suggests specific stereoelectronic properties that may influence reactivity or biological interactions.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H21N5O3S/c1-18(2,3)16-21-22-17(28-16)20-15(27)19-10-9-13(25)24(19)12-8-6-5-7-11(12)14(26)23(19)4/h5-8H,9-10H2,1-4H3,(H,20,22,27) |
InChI Key |
VITCOGBVFRSBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilamides with Carbonyl Electrophiles
Dunn and Kinnear pioneered the cyclocondensation of 2-aminobenzamides with 4-chlorobutanoyl chloride in the presence of sodium acetate, yielding pyrrolo[1,2-a]quinazolinones. Satterell and Lei optimized this method by replacing NaOMe with t-BuOK, shifting product selectivity toward angular isomers (yields: 40–60%). For the target compound’s 4-methyl-1,5-dioxo moiety, ethyl levulinate (3-benzoylpropionate) proved effective in Fe-catalyzed tandem reduction-cyclocondensation reactions under acetic acid reflux.
Example Protocol
PtCl4-Catalyzed Hydroamination-Dehydration Cascade
A high-yielding route involves PtCl4-catalyzed cyclization of 2-aminobenzamide with pentynol. The reaction proceeds via a platinum-bound intermediate, followed by dehydrative cyclization to form the pyrrolo[1,2-a]quinazoline core (91% yield).
Reaction Scheme
Functionalization of the 1,3,4-Thiadiazole Moiety
The 5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene group is synthesized separately and introduced via late-stage coupling. Key steps include diazotization and cyclocondensation .
Diazonium Salt Formation and Coupling
Adapting methods from PQQ synthesis, 2-methoxy-5-nitroaniline undergoes formylation to N-(2-methoxy-5-nitrophenyl)formamide, followed by Pd-catalyzed hydrogenation to N-(5-amino-2-methoxyphenyl)formamide. Diazotization with NaNO₂ and HBF₄ yields a diazonium tetrafluoroborate salt, which couples with ethyl 2-methylacetoacetate to form a hydrazono intermediate.
Critical Parameters
Cyclocondensation to Thiadiazole
Heating the hydrazono intermediate with formic acid at 80°C induces cyclocondensation, forming the 1,3,4-thiadiazole ring. tert-Butyl substitution is achieved via nucleophilic substitution using tert-butyl bromide under basic conditions.
Coupling of Quinazoline and Thiadiazole Moieties
The final step involves forming the carboxamide linkage between the tetrahydropyrroloquinazoline core and the thiadiazole group.
Carboxamide Bond Formation
A modified Ullmann coupling employs Cu(OAc)₂ in DMSO to facilitate C–N bond formation between the quinazolinone’s C2-carboxylate and the thiadiazole’s amine. Triethylamine (3.0 eq) ensures deprotonation, while microwave irradiation (140°C, 20 minutes) accelerates the reaction.
Optimized Conditions
Silver Oxide-Mediated Displacement
For sterically hindered substrates, Ag₂O promotes nucleophilic displacement of a bromine atom on the quinazoline core by the thiadiazole’s hydroxymethyl group. This method avoids racemization and improves yields for tert-butyl-substituted derivatives.
Protocol
-
Reactants : 4-Bromo-3a-(hydroxymethyl)tetrahydropyrroloquinazolinone (1.0 eq), 5-tert-butyl-1,3,4-thiadiazol-2-amine (1.2 eq), Ag₂O (2.0 eq)
-
Solvent : DMF, 100°C, 12 hours
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for constructing the target compound:
Challenges and Optimization Strategies
Stereochemical Control
The Z-configuration at the thiadiazole-quinazoline junction necessitates chiral auxiliaries or asymmetric catalysis. Zhang et al. demonstrated that (R)-BINOL-derived phosphoric acids induce enantioselectivity during imine formation.
Chemical Reactions Analysis
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Research Findings and Limitations
- Available Data: The provided evidence lacks direct comparative studies on synthesis, bioactivity, or physicochemical properties.
- Knowledge Gaps: Critical parameters such as solubility, stability, and binding affinity remain uncharacterized for both compounds.
Biological Activity
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound's structure integrates a thiadiazole moiety and a quinazoline unit, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 342.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₆O₂S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1282121-81-6 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits significant antimicrobial activity . Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For instance, derivatives of thiadiazoles have been documented to inhibit microbial growth effectively, indicating that this compound may possess similar properties .
Anti-inflammatory Effects
The compound is also believed to have anti-inflammatory properties . Compounds containing thiadiazole and benzotriazine frameworks have been studied for their ability to inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX) . For example, certain thiadiazole derivatives have demonstrated IC50 values indicating potent inhibition of these enzymes in vitro.
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives:
- Inhibition of Cyclooxygenase and Lipoxygenase : A study reported that similar compounds exhibited IC50 values of 0.8 µM for COX and 2.8 µM for LOX in rat models of inflammation . This suggests that this compound may also act as a dual inhibitor.
- Antimicrobial Activity Against Mycobacterium tuberculosis : Research has shown that related compounds exhibit significant inhibition against Mycobacterium tuberculosis, with some achieving over 90% inhibition at specific concentrations . This highlights the potential of the compound in treating tuberculosis.
The exact mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors linked to inflammatory responses or microbial growth.
Q & A
Q. Q1. What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yields?
The synthesis involves multi-step reactions starting with commercially available precursors. Key steps include:
- Condensation reactions to form the thiadiazole and quinazoline cores, requiring anhydrous solvents (e.g., DMF or toluene) and catalysts like K₂CO₃ for deprotonation .
- Cyclization under controlled temperatures (60–80°C) to prevent side reactions .
- Final carboxamide coupling using coupling agents (e.g., EDC/HOBt) in inert atmospheres .
Critical factors: Solvent purity, temperature stability, and stoichiometric ratios of intermediates. Post-synthesis purification via column chromatography is essential .
Q. Q2. How is the compound’s structural integrity confirmed after synthesis?
- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms regiochemistry of the thiadiazole and quinazoline moieties .
- High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .
- X-ray crystallography resolves stereochemical ambiguities, particularly the (2Z)-configuration of the thiadiazole-ylidene group .
Advanced Synthesis Optimization
Q. Q3. How can computational methods improve reaction efficiency and selectivity?
- Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclization steps, reducing trial-and-error approaches .
- Machine learning (ML) analyzes historical reaction data to optimize solvent/catalyst combinations. For example, ML models trained on thiadiazole syntheses suggest DMF as optimal for carboxamide coupling .
- Reaction path search algorithms identify low-energy pathways, minimizing byproduct formation .
Q. Q4. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) monitors reaction progression in real-time via inline FTIR or Raman spectroscopy .
- Design of experiments (DoE) statistically optimizes parameters (e.g., temperature, stirring rate) to define robust operating ranges .
Biological Activity Evaluation
Q. Q5. What in vitro assays are recommended to screen for anticancer activity?
- Kinase inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to the quinazoline core’s known affinity .
- Apoptosis assays (Annexin V/PI staining) quantify cell death in cancer lines (e.g., MCF-7, HeLa) .
- Cytotoxicity profiling using non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Q. Q6. How can molecular docking elucidate interaction mechanisms with biological targets?
- Autodock Vina or Schrödinger Suite dock the compound into active sites (e.g., ATP-binding pockets of kinases). Focus on hydrogen bonding between the carboxamide group and conserved residues (e.g., Lys745 in EGFR) .
- MD simulations (50–100 ns) validate binding stability and quantify free energy changes (MM-PBSA/GBSA) .
Stability and Degradation Studies
Q. Q7. What analytical methods assess hydrolytic stability under physiological conditions?
- Forced degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., the dioxo-pyrrolo group) .
- Arrhenius kinetics predict shelf-life by accelerating degradation at elevated temperatures (40–60°C) .
Data Contradiction and Reproducibility
Q. Q8. How to resolve discrepancies in reported biological activity across studies?
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis of IC₅₀ values using PubChem or ChEMBL datasets to identify outliers .
- Replicate synthesis : Verify purity (>95% by HPLC) and confirm stereochemistry, as impurities or incorrect configurations can skew bioactivity .
Q. Q9. Why do solvent choices in synthesis lead to conflicting yield reports?
- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions (e.g., hydrolysis of tert-butyl groups). Non-polar solvents (toluene) improve selectivity but require higher temperatures . Cross-referencing solvent polarity (ET(30) scale) with intermediate stability guides optimal selection .
Mechanistic Studies
Q. Q10. How to investigate the compound’s mechanism of action beyond kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
